2-(Benzo[d][1,3]dioxol-5-yl)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
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Description
2-(Benzo[d][1,3]dioxol-5-yl)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone is a useful research compound. Its molecular formula is C14H15NO5S and its molecular weight is 309.34. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Approaches
The compound and its derivatives are involved in innovative synthesis methods that create convulsants with unique ring systems. For instance, research has shown the synthesis of compounds through unusual rearrangement reactions, demonstrating the compound's role in the creation of new chemical structures with potential biological activities (Kawamura & Casida, 1990).
Advanced Building Blocks for Drug Discovery
The compound has been utilized in the synthesis of advanced building blocks for drug discovery, such as 2-azabicyclo[3.2.0]heptanes, which are essential for developing conformationally restricted analogues of bioactive molecules. This approach aids in the creation of molecules with specific biological targets, expanding the possibilities for novel therapeutic agents (Druzhenko et al., 2018).
Heterocyclic Compound Synthesis
The compound is pivotal in the synthesis of novel heterocyclic systems, indicating its versatility in creating diverse chemical entities. These heterocyclic compounds are crucial in medicinal chemistry due to their widespread applications in drug development and biological studies (Singh & Singh, 2004).
Conformationally Constrained Amino Acids
Research has also explored the synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids from the compound, showcasing its application in developing glutamic acid analogues. These analogues have potential applications in neuroscience and pharmacology, providing insights into receptor interactions and neurotransmission processes (Hart & Rapoport, 1999).
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c16-14(15-6-11-5-10(15)7-21(11,17)18)4-9-1-2-12-13(3-9)20-8-19-12/h1-3,10-11H,4-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNYFFQZAJGBQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.